N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE
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Overview
Description
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, an ethyl chain, and a benzamide group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative, which can be achieved by reacting morpholine with an appropriate alkylating agent.
Introduction of the Benzamide Group: The benzamide group is introduced through a reaction between the morpholine derivative and a benzoyl chloride derivative under basic conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate product with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: A related compound with a similar morpholine structure.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another sulfonamide derivative with comparable chemical properties.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-9-20(25(2,22)23)16-6-4-15(5-7-16)17(21)18-8-10-19-11-13-24-14-12-19/h3-7H,1,8-14H2,2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHDGFRUWPDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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